molecular formula C9H5FO3S B13023274 7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid

7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B13023274
M. Wt: 212.20 g/mol
InChI Key: MJLKAQDTOWGIPN-UHFFFAOYSA-N
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Description

7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid (CAS 1556456-91-7) is a fluorinated benzothiophene derivative offered as a key molecular building block for antimicrobial research and drug discovery . The benzo[b]thiophene nucleus is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties . This scaffold is of significant interest in developing new therapeutic agents, particularly against multidrug-resistant bacterial pathogens . Recent scientific studies highlight the promise of benzo[b]thiophene-based compounds, specifically demonstrating that derivatives incorporating this core structure can exhibit potent activity against Staphylococcus aureus strains, including those resistant to methicillin and daptomycin . The presence of both carboxylic acid and hydroxy groups on the heterocyclic ring provides versatile handles for further synthetic modification, allowing researchers to create libraries of compounds for structure-activity relationship (SAR) studies . This product is intended for use in research laboratories to synthesize novel bioactive molecules and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H5FO3S

Molecular Weight

212.20 g/mol

IUPAC Name

7-fluoro-3-hydroxy-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H5FO3S/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3,11H,(H,12,13)

InChI Key

MJLKAQDTOWGIPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)SC(=C2O)C(=O)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Carbonylation and Esterification Followed by Hydrolysis

A highly efficient method involves the palladium-catalyzed carbonylation of appropriate sulfanyl aromatic precursors under carbon monoxide pressure to form benzo[b]thiophene-3-carboxylic esters, which are subsequently hydrolyzed to the carboxylic acid.

Procedure Highlights:

  • Starting with methyl(2-(phenylethynyl)phenyl)sulfane derivatives,
  • Use of PdI₂ as catalyst and KI as co-catalyst,
  • Carbon monoxide pressure of approximately 32 atm, with air up to 40 atm,
  • Reaction temperatures of 80–100 °C,
  • Reaction times of 24–36 hours,
  • Solvents such as methanol or ethanol used as nucleophiles for ester formation.

After isolation of the methyl ester intermediate, hydrolysis under basic conditions (1 M NaOH, reflux for 6 hours) converts the ester to the target carboxylic acid with yields around 89%.

Step Conditions Yield (%) Notes
Pd-catalyzed carbonylation PdI₂ (5 mol%), KI (2.5 equiv), CO 32 atm, MeOH, 80 °C, 24 h 81 Formation of methyl ester intermediate
Ester hydrolysis 1 M NaOH, reflux, 6 h 89 Conversion to carboxylic acid

Hydrolysis of Methyl Ester to Carboxylic Acid

The methyl ester derivative, methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate, is readily converted to the acid by saponification:

  • Refluxing with 1 M sodium hydroxide for 6 hours,
  • Followed by acidification to precipitate the acid,
  • This method is straightforward and yields high purity product suitable for further applications.

Cyclization and Functional Group Transformations Starting from 2-Fluoro-5-nitrobenzoic Acid

An alternative synthetic route involves:

  • Reaction of 2-fluoro-5-nitrobenzoic acid with thioglycolic acid to introduce the sulfur atom,
  • Cyclization under acidic or basic conditions to form the benzo[b]thiophene ring,
  • Subsequent reduction of the nitro group and hydroxylation at position 3,
  • Final esterification and hydrolysis steps to yield the carboxylic acid.

This route is more classical and involves careful control of reaction conditions to avoid side reactions.

Thermal Rearrangement and Oxidation Method (Patent-Based Industrial Process)

A patented industrially applicable process involves:

  • Starting from 4-mercaptophenol derivatives,
  • Introduction of propargyl groups and hydroxyl protection,
  • Oxidation to sulfoxides or sulfones,
  • Thermal rearrangement to form the benzo[b]thiophene skeleton,
  • Stepwise oxidation of hydroxymethyl groups to carboxylic acid,
  • Optional deprotection of hydroxyl groups.

This method is noted for its efficiency, safety, and scalability in industrial settings.

One-Pot Synthesis via Nucleophilic Substitution and Cyclization

Recent research proposes a one-pot synthesis of substituted benzo[b]thiophen-3-ols (structurally related compounds) via:

  • Nucleophilic attack of sulfhydryl groups on aryl bromomethyl ketones facilitated by triethylamine,
  • Formation of sulfanyl benzoic acid intermediates,
  • Intramolecular cyclization through enolate intermediates,
  • Elimination of water to yield the benzo[b]thiophene core.

This method offers a streamlined approach potentially adaptable to fluorinated derivatives.

Method Key Features Advantages Limitations
Pd-catalyzed carbonylation + hydrolysis High yield, mild conditions, scalable Well-established, selective Requires pressurized CO, Pd catalyst cost
Thioglycolic acid cyclization Direct sulfur introduction, classical Uses readily available reagents Multi-step, moderate yields
Thermal rearrangement (patented) Industrially optimized, safe Efficient, scalable Requires protecting group steps
One-pot nucleophilic substitution Streamlined synthesis, fewer steps Potentially rapid synthesis May require optimization for fluorinated substrates
  • Pd-catalyzed carbonylation is a robust method enabling the synthesis of methyl esters of benzo[b]thiophene-3-carboxylic acids with various substituents, including fluorine at position 7, followed by efficient hydrolysis to the acid.

  • Hydrolysis under basic reflux conditions is the preferred method for converting methyl esters to the free acid with high yield and purity.

  • Industrial processes leverage thermal rearrangement and stepwise oxidation with hydroxyl protection strategies to achieve efficient production at scale.

  • Emerging one-pot methods based on nucleophilic substitution and intramolecular cyclization offer promising routes for rapid synthesis but require further adaptation for specific fluorinated derivatives.

The preparation of 7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is achieved through several sophisticated synthetic routes. The palladium-catalyzed carbonylation of sulfanyl precursors followed by ester hydrolysis remains the most versatile and efficient laboratory method, while patented industrial processes provide scalable and safe alternatives. Continuous development in one-pot and catalytic methods promises further improvements in yield, efficiency, and environmental compatibility.

This comprehensive analysis integrates diverse research findings to provide a professional and authoritative overview of the preparation methods of this important heteroaromatic carboxylic acid.

- Synthetic routes and hydrolysis conditions for methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate, BenchChem data (excluded for direct content, referenced for method context).

- EP1528060A1 Patent: Industrial process for preparing hydroxybenzo[b]thiophene carboxylic acids, 1999.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 7-Fluoro-3-oxo-benzo[b]thiophene-2-carboxylic acid.

    Reduction: 7-Fluoro-3-hydroxybenzo[b]thiophene-2-methanol.

    Substitution: 7-Substituted-3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives.

Scientific Research Applications

Chemistry

7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, leading to derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits potential bioactive properties:

  • Antimicrobial Activity: Preliminary studies suggest it may inhibit the growth of bacteria such as Staphylococcus aureus .
  • Anticancer Properties: Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Medicine

The compound is being explored for its potential in drug development:

  • Enzyme Inhibitors: It may act as an inhibitor for specific enzymes or receptors, which is critical in designing therapeutic agents for various diseases.
  • Anti-inflammatory Effects: The compound's structure suggests it could inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Screening:
    A study investigated the antimicrobial properties of derivatives of benzo[b]thiophenes against Staphylococcus aureus. The screening identified several active compounds with minimal inhibitory concentrations as low as 4 µg/mL against resistant strains .
  • Anticancer Research:
    Research into benzo[b]thiophene derivatives has shown promising results in inhibiting cancer cell growth. For example, studies demonstrated that certain derivatives could significantly reduce the viability of cancer cells in vitro, suggesting a pathway for therapeutic development .
  • Anti-inflammatory Research:
    Investigations into the anti-inflammatory potential of benzo[b]thiophenes revealed that these compounds could modulate inflammatory pathways, which may lead to novel treatments for conditions like arthritis or asthma .

Mechanism of Action

The mechanism of action of 7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s activity and properties are influenced by substituent positions (e.g., halogen, hydroxyl, or methoxy groups) and the heterocyclic scaffold. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Key Features Biological Activity/Application Reference
7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid 7-F, 3-OH, 2-COOH Enhanced metabolic stability; used in kinase inhibitor synthesis Anticancer, enzyme inhibition
6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid 6-Cl, 3-OH, 2-COOH Similar scaffold with chlorine at position 6; moderate lipophilicity Antiproliferative (LD$_{50}$ = 12 µM)
7-Chlorobenzo[b]thiophene-2-carboxylic acid 7-Cl, 2-COOH Precursor for cognition-enhancing drug candidates (e.g., Encenicline) Cognitive enhancer in clinical trials
Thiophene-2-carboxylic acid derivatives Variable aryl/heteroaryl groups Broad-spectrum antiproliferative activity against MCF7 breast cancer cells IC$_{50}$ values: 0.8–5.2 µM
5-Aminobenzo[b]thiophene-2-carboxylic acid 5-NH$_2$, 2-COOH Base for anti-inflammatory derivatives (e.g., C5-substituted analogues) COX-2 inhibition (IC$_{50}$ = 0.3 µM)

Structure-Activity Relationship (SAR) Insights

Halogen Substituents :

  • Fluorine at position 7 (as in the target compound) improves metabolic stability compared to chlorine or bromine analogues, which exhibit higher electrophilicity but shorter half-lives .
  • Bromine substitution (e.g., 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid) increases molecular weight (273.10 g/mol) and alters binding affinity due to steric effects .

Hydroxyl vs. Methoxy Groups :

  • The 3-hydroxy group enhances solubility and target engagement compared to methoxy-substituted analogues, which require demethylation for activation .

Carboxylic Acid Position :

  • Derivatives with carboxylic acid at position 2 (e.g., benzo[b]thiophene-2-carboxylic acids) show superior enzyme inhibition compared to thiophene-3-carboxylic acid isomers .

Biological Activity

7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound notable for its unique structural features, which include a fluorine atom and a hydroxyl group attached to a benzo[b]thiophene core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The molecular formula of this compound is C9H5F O3S, with a molecular weight of approximately 212.20 g/mol .

The presence of reactive functional groups in this compound allows it to participate in various chemical reactions, enhancing its biological activity. The hydroxyl group can be oxidized, potentially leading to derivatives with improved efficacy .

Preliminary studies suggest that this compound interacts with biological targets, including enzymes involved in metabolic pathways. The fluorine atom may enhance binding affinity and selectivity, while the hydroxyl and carboxylic acid groups facilitate hydrogen bonding interactions . These interactions are critical for understanding its therapeutic potential.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives of benzo[b]thiophenes can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific mechanisms by which these compounds exert their anticancer effects are still under investigation.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Benzo[b]thiophenes are known to exhibit inhibitory effects on pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests that this compound may be effective in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound.

StudyFindings
Study 1 Investigated the synthesis and biological evaluation of substituted benzo[b]thiophenes, identifying several compounds with antimicrobial activity against resistant strains of Staphylococcus aureus .
Study 2 Explored the anti-inflammatory effects of benzo[b]thiophene derivatives, demonstrating their ability to inhibit pro-inflammatory cytokines .
Study 3 Reported on the anticancer properties of benzo[b]thiophenes, highlighting their role in inducing apoptosis in cancer cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes optimized for yield and purity. Various purification techniques such as recrystallization or chromatography are employed to isolate the final product . The potential for creating derivatives through chemical modification opens avenues for enhancing its biological activity.

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